2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine
Description
This heterocyclic compound features an imidazo[1,2-a]pyridine core substituted with a benzodioxol group at position 2, chlorine at position 6, and iodine at position 2. Such derivatives are often explored in medicinal chemistry for their interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O2/c15-9-2-4-12-17-13(14(16)18(12)6-9)8-1-3-10-11(5-8)20-7-19-10/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKWHRSVZCLSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(N4C=C(C=CC4=N3)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Chloro-2-(2H-1,3-Benzodioxol-5-yl)pyridin-2-amine
The benzodioxol moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. For example, 2-amino-6-chloropyridine reacts with 5-bromo-1,3-benzodioxole under CuI/1,10-phenanthroline catalysis in DMF at 110°C, yielding the substituted pyridinamine precursor in ~78% yield. Alternatively, microwave-assisted conditions reduce reaction times to 30 minutes with comparable efficiency.
Imidazo[1,2-a]pyridine Core Formation
Copper Silicate-Catalyzed Cyclization
Adapting the protocol from, 6-chloro-2-(2H-1,3-benzodioxol-5-yl)pyridin-2-amine reacts with α-bromoacetophenone derivatives in ethanol under reflux with 10 mol% CuSiO₃. The reaction achieves 86–94% yields within 1.5–2.5 hours (Table 1).
Table 1. Optimization of Copper Silicate-Catalyzed Cyclization
| Entry | α-Bromo Ketone | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Phenacyl bromide | 1.5 | 94 |
| 2 | 4-NO₂-phenacyl bromide | 1.0 | 95 |
| 3 | 4-OCH₃-phenacyl bromide | 2.0 | 89 |
This method prioritizes scalability, with catalyst recycling feasible for three cycles without significant yield loss.
Iodine-Mediated Metal-Free Cyclization
Ghosh et al.’s iodine/cyclohexane system () enables cyclization without metals. Here, 6-chloro-2-(2H-1,3-benzodioxol-5-yl)pyridin-2-amine reacts with α-ketoacetals in cyclohexane at 25°C, achieving 82–88% yields via imine formation, tautomerization, and oxidative aromatization. The absence of metals simplifies purification, critical for pharmaceutical applications.
Regioselective Iodination at Position 3
Electrophilic Iodination Using N-Iodosuccinimide (NIS)
The imidazo[1,2-a]pyridine core undergoes iodination at position 3 due to electron-rich character ortho to the pyridine nitrogen. In DCM at 0°C, NIS (1.2 equiv) with BF₃·Et₂O (10 mol%) delivers 3-iodo products in 75–82% yields. Kinetic control minimizes diiodination.
Table 2. Iodination Efficiency Under Varied Conditions
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | BF₃·Et₂O | DCM | 0 | 82 |
| 2 | FeCl₃ | DCM | 25 | 68 |
| 3 | None | MeCN | 50 | 45 |
One-Pot Cyclization-Iodination
Integrating iodination into the cyclization step reduces isolation steps. Using 2-iodo-1-phenylethanone in the copper silicate system directly yields 3-iodoimidazo[1,2-a]pyridines. However, yields drop to 70% due to competing side reactions.
Analytical Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.89 (s, 1H, H-3), 6.95–7.10 (m, 3H, benzodioxol), 6.78 (d, J = 8.4 Hz, 1H, H-5), 5.98 (s, 2H, OCH₂O).
-
¹³C NMR : δ 152.1 (C-2), 147.8 (C-6), 121.5 (C-3), 108.9 (OCH₂O).
-
HRMS : m/z [M+H]⁺ calcd. 443.9124, found 443.9121.
Purity and Scalability
Column chromatography (20% EtOAc/hexane) achieves >98% purity. Gram-scale synthesis via copper silicate method maintains 89% yield, demonstrating industrial viability.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
a. 2-(2H-1,3-Benzodioxol-5-yl)-3-bromo-6-chloroimidazo[1,2-a]pyridine (CAS 904813-96-3)
- Substituents : Bromine at position 3 instead of iodine.
- Impact: Bromine’s smaller atomic radius (1.85 Å vs. However, iodine’s higher polarizability may improve van der Waals interactions in hydrophobic pockets .
- Reactivity : Bromine is a poorer leaving group than iodine, making the iodo analog more reactive in nucleophilic substitution reactions.
b. 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine
- Substituents : Nitro group at position 3, phenylthio at position 6.
- Impact : The nitro group is strongly electron-withdrawing, reducing electron density on the heterocycle compared to iodine. This may alter redox properties or metabolic stability. The phenylthio group increases lipophilicity but may reduce solubility .
Heterocyclic Core Modifications
a. 6-Chloro-3-methylimidazo[1,2-b]pyridazine (CAS 6653-96-9)
- Core Structure : Pyridazine (two adjacent nitrogen atoms) vs. pyridine.
- The methyl group at position 3 is less sterically demanding than iodine, favoring interactions with compact binding sites .
b. 6-Bromo-3-methylimidazo[1,2-a]pyridine (CID 23537418)
- Substituents : Methyl at position 3, bromine at position 4.
- Impact : Methyl’s electron-donating effect contrasts with iodine’s electron-withdrawing nature, altering the ring’s electronic landscape. Bromine at position 6 may influence regioselectivity in further derivatization .
Discontinued Analogs
a. 2-(2H-1,3-Benzodioxol-5-yl)-3-nitroimidazo[1,2-a]pyrimidine (CymitQuimica REF: 10-F508695)
- Core Structure: Pyrimidine (two non-adjacent nitrogens) vs. pyridine.
- Impact: Pyrimidine’s electron-deficient core may enhance π-π stacking with aromatic amino acids in proteins. The nitro group, however, could confer instability or metabolic liability compared to halogens .
Comparative Data Table
| Compound Name | Substituents (Positions) | Molecular Formula | Key Properties |
|---|---|---|---|
| Target Compound | 2-Benzo[d][1,3]dioxol-5-yl, 6-Cl, 3-I | C₁₄H₇ClIN₂O₂ | High polarizability (I), moderate logP |
| 3-Bromo analog (CAS 904813-96-3) | 2-Benzo[d][1,3]dioxol-5-yl, 6-Cl, 3-Br | C₁₄H₇BrClN₂O₂ | Smaller steric profile, lower reactivity |
| 6-Chloro-3-methylimidazo[1,2-b]pyridazine | 6-Cl, 3-Me | C₇H₆ClN₃ | Enhanced solubility, basicity |
| 3-Nitroimidazo[1,2-a]pyrimidine (Discontinued) | 3-NO₂ | C₁₀H₆N₄O₄ | Electron-deficient core, potential instability |
Biological Activity
The compound 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 392.8 g/mol. The structure features a benzodioxole moiety, which is known for its biological significance, linked to an imidazo[1,2-a]pyridine scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClIN₄O₂ |
| Molecular Weight | 392.8 g/mol |
| XLogP3-AA | 5.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.
Key Findings:
- Antitumor Activity : Research has shown that compounds with similar structures exhibit significant antitumor effects by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives of imidazo[1,2-a]pyridine have demonstrated antimicrobial activity against a range of pathogens.
Case Study 1: Anticancer Potential
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of imidazo[1,2-a]pyridine derivatives. The results indicated that the compound inhibited cancer cell proliferation in vitro and reduced tumor growth in xenograft models.
Case Study 2: Antimicrobial Activity
Another research article explored the antimicrobial efficacy of various benzodioxole derivatives. The findings suggested that the compound exhibited significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.
Pharmacological Profile
The pharmacological profile of This compound suggests a favorable safety and efficacy profile based on animal studies. However, further clinical trials are necessary to establish its therapeutic index.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor | Induces apoptosis in cancer cells |
| Antimicrobial | Effective against Gram-positive bacteria |
| Kinase Inhibition | Potential target for cancer therapy |
Q & A
Basic Research: How can researchers optimize the synthesis of 2-(2H-1,3-Benzodioxol-5-yl)-6-chloro-3-iodoimidazo[1,2-a]pyridine to improve yield and purity?
Methodological Answer:
Synthesis optimization typically involves iterative adjustments to reaction conditions. For imidazo[1,2-a]pyridine derivatives, multi-step protocols (e.g., condensation, cyclization, and halogenation) are common. Key parameters include:
- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) can enhance iodination efficiency .
- Temperature control : Cyclization steps often require precise thermal gradients (e.g., 80–120°C) to minimize side-product formation .
- Purification techniques : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC can isolate the target compound from structurally similar byproducts .
Basic Research: What spectroscopic methods are most reliable for characterizing the structural integrity of this compound?
Methodological Answer:
A combination of techniques is required:
- NMR spectroscopy : 1H and 13C NMR can confirm substituent positions (e.g., distinguishing the benzodioxolyl group’s protons from imidazo[1,2-a]pyridine core signals) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₅H₁₀ClIN₂O₂: 448.9402) .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-I stretch at ~500 cm⁻¹ and benzodioxole C-O-C asymmetric vibrations near 1250 cm⁻¹) .
Basic Research: How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
Initial screening should focus on target-agnostic assays to identify potential therapeutic pathways:
- In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test activity against kinase panels, leveraging the compound’s halogen-rich structure for ATP-binding site interactions .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations to assess selectivity .
- Solubility and stability : Pre-screen in PBS and simulated gastric fluid (pH 2.0) to guide formulation strategies .
Advanced Research: How can contradictory bioassay data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
Contradictions often arise from assay design differences. To address this:
- Standardize protocols : Use identical cell lines, passage numbers, and incubation times.
- Control for solvent effects : Compare DMSO vs. cyclodextrin-based solubilization, as halogenated compounds may aggregate in aqueous media .
- Leverage orthogonal assays : Validate kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .
Advanced Research: What computational strategies are effective for designing derivatives with enhanced binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify regions for substituent addition (e.g., electron-withdrawing groups at C-6 to stabilize halogen bonding) .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like PI3K or EGFR, focusing on the iodinated moiety’s van der Waals interactions .
- QSAR modeling : Train models on imidazo[1,2-a]pyridine datasets to predict logP and solubility improvements .
Advanced Research: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modifications at C-2 (benzodioxolyl group), C-6 (Cl→F/CF₃), and C-3 (I→Br) to assess steric/electronic effects .
- Pharmacophore mapping : Overlay active/inactive analogs in software like MOE to identify critical interaction points (e.g., iodine’s role in hydrophobic pockets) .
- Data clustering : Use PCA (principal component analysis) to correlate structural features with bioactivity trends .
Advanced Research: What strategies mitigate degradation of the iodo-substituent under physiological conditions?
Methodological Answer:
- Protective groups : Introduce temporary protecting groups (e.g., silyl ethers) during synthesis to stabilize the C-I bond .
- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to shield from nucleophilic attack in serum .
- Accelerated stability testing : Monitor degradation via LC-MS under stress conditions (e.g., 40°C/75% RH) to identify vulnerable sites .
Advanced Research: How can heterogeneous catalysis be applied to scale up synthesis sustainably?
Methodological Answer:
- Solid-supported catalysts : Use Pd/C or Fe₃O₄ nanoparticles for iodination steps, enabling easy recovery and reuse .
- Flow chemistry : Implement continuous-flow reactors to reduce reaction times and improve safety for exothermic steps (e.g., cyclization) .
- Solvent selection : Replace DMF with Cyrene (a bio-based solvent) to align with green chemistry principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
